2,6-Diphenylbenzoic acid

Description

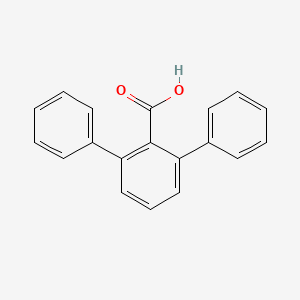

Structure

3D Structure

Properties

Molecular Formula |

C19H14O2 |

|---|---|

Molecular Weight |

274.3 g/mol |

IUPAC Name |

2,6-diphenylbenzoic acid |

InChI |

InChI=1S/C19H14O2/c20-19(21)18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,(H,20,21) |

InChI Key |

UKJFDHQIVVKJTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches to the Synthesis of 2,6-Diphenylbenzoic Acid

The synthesis of 2,6-diarylbenzoic acids, including this compound, presents a significant challenge due to the steric congestion around the central benzoic acid core. This steric hindrance can impede bond formation and often necessitates specialized synthetic strategies.

Traditional and well-established methods for synthesizing this compound and its derivatives often involve multi-step reaction sequences. These sequences typically build the molecule piece by piece, carefully introducing the phenyl groups and the carboxylic acid functionality.

One common approach involves the use of a pre-existing benzene (B151609) ring that is sequentially functionalized. For instance, a starting material like 2,6-dibromoaniline (B42060) can undergo a palladium-catalyzed Suzuki cross-coupling reaction with phenylboronic acid to introduce the two phenyl groups. acs.org While this example leads to a 2,6-diarylaniline, a similar strategy could be envisioned starting from a dibrominated benzoic acid derivative. The challenge often lies in achieving high yields and preventing side reactions due to the increasing steric hindrance with each substitution step.

Another multi-step strategy might involve the construction of the benzoic acid ring from acyclic precursors. This could involve a [3+3] annulation strategy, where two three-carbon components are brought together to form the six-membered ring. For example, Baylis-Hillman adducts can serve as a 1,3-dielectrophilic partner reacting with a 1,3-dinucleophilic component. psu.edu Although potentially leading to polysubstituted phenols that could be further elaborated to the desired benzoic acid, these reactions can be low-yielding and produce complex mixtures. psu.edu

A classic example of a multi-step synthesis in a related system is the synthesis of benzilic acid, which involves the rearrangement of the α-diketone benzil. weebly.com This highlights how skeletal rearrangements can be employed to construct complex molecular architectures.

The limitations of traditional multi-step syntheses have spurred the development of more direct and efficient novel routes. Direct C-H arylation has emerged as a powerful tool for the synthesis of biaryls. researchgate.net Palladium-catalyzed methods have been developed for the direct ortho-arylation of benzoic acids. researchgate.net These methods often utilize a directing group, such as the carboxylic acid itself, to guide the arylation to the ortho positions. However, a key limitation of many C-H activation strategies is their sensitivity to steric hindrance, making the coupling of 2,6-disubstituted aryl halides particularly challenging. researchgate.net Recent advancements have shown that specific ligand and catalyst combinations, such as a ruthenium catalyst with a tetramethyl-phenanthroline ligand, can overcome this steric barrier and enable the ortho-arylation of aromatic acids with bulky aryl halides. researchgate.net

Another innovative approach involves a three-component reaction of chalcones, β-ketoesters, and primary amines, followed by dehydrogenation, to form m-terphenyl-embedded anthranilic esters. mdpi.com Subsequent hydrolysis of the ester group yields the corresponding anthranilic acid, which can then be decarboxylated to provide terphenylamines. mdpi.com This strategy allows for the rapid assembly of the core terphenyl structure.

Furthermore, one-pot cyclization reactions between 3-nitroallylarenes and β,γ-unsaturated α-ketocarbonyls, promoted by organobases like DBU, can lead to the formation of 2,5-diaryl-4-nitrobenzoates. thieme-connect.comdntb.gov.ua The nitro group can then be further manipulated or removed to afford the desired this compound derivative.

Precursor Chemistry and Intermediate Transformations

The choice of precursors is critical in the synthesis of this compound. Common precursors include di-halogenated benzoic acids or their esters, which can undergo cross-coupling reactions. For example, 2-iodobenzoic acid, which can be synthesized from anthranilic acid via a Sandmeyer reaction, serves as a precursor for various transformations. wikipedia.org

Intermediate transformations play a crucial role in building the final molecule. For instance, in a multi-step synthesis, the formation of a mixed anhydride (B1165640) from a carboxylic acid and a sterically hindered carboxylic anhydride can be a key step. clockss.org This mixed anhydride can then act as a reactive acylating agent. The use of coupling reagents like 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) has been shown to be effective for esterifications, even with sterically demanding substrates. clockss.org

In syntheses involving ring formation, the nature of the intermediates is paramount. For example, in the [3+3] annulation strategy mentioned earlier, the reaction proceeds through a series of intermediates that ultimately lead to the aromatic ring. psu.edu Understanding and controlling the stability and reactivity of these intermediates is key to optimizing the reaction outcome.

Exploration of Reaction Mechanisms in Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing new synthetic routes.

Annulation strategies, which involve the formation of a new ring onto an existing one, are a powerful method for constructing aromatic systems. The mechanism of these reactions can be complex. For example, in the [3+3] annulation of Baylis-Hillman adducts with 1,3-dinitroalkanes, the reaction is believed to proceed through a series of addition and elimination steps, culminating in the formation of the aromatic ring. psu.edu The exact pathway and the nature of the intermediates can be difficult to elucidate and may involve competing reaction pathways. psu.edu

The use of substituted benzoic anhydrides as coupling reagents in esterification and macrolactonization reactions has been well-studied. The mechanism of these reactions typically involves the formation of a highly reactive mixed anhydride intermediate. For example, when a carboxylic acid is treated with a substituted benzoic anhydride like 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a nucleophilic catalyst such as DMAP, a mixed anhydride is formed in situ. clockss.orgclockss.org This mixed anhydride is a powerful acylating agent that readily reacts with an alcohol to form the desired ester, regenerating the substituted benzoic acid. The steric hindrance provided by the substituents on the benzoic anhydride can enhance the chemoselectivity of the reaction. clockss.org

The efficiency of these coupling reactions is highly dependent on the substituents on the benzoic anhydride. For instance, the use of 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) has been shown to be highly effective for the synthesis of carboxylic esters and lactones. clockss.org The reaction pathway is believed to involve the formation of a mixed anhydride, which then undergoes nucleophilic attack by the alcohol. clockss.org

Table of Reaction Conditions for Esterification using Substituted Benzoic Anhydrides

| Entry | Benzoic Anhydride | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAP | Toluene | 80 °C | High | clockss.org |

| 2 | 2,6-Dimethyl-4-nitrobenzoic anhydride (DMNBA) | DMAP | Not specified | Room Temp | Excellent | clockss.org |

Reactivity and Advanced Reaction Mechanisms

Chemical Transformations of 2,6-Diphenylbenzoic Acid

While the carboxylic acid group is typically a versatile functional handle, its reactivity in this compound is sterically shielded. Nevertheless, transformations are possible, often requiring specific reagents or conditions. For instance, functionalization of the terphenyl backbone has been achieved. A notable example is the synthesis of 4-mercaptomethyl-2,6-diphenylbenzoic acid. nih.govcanada.ca This transformation proceeds via bromination of the methyl group in the para position of a precursor, 4-methyl-2,6-diphenylbenzoic acid, using N-bromosuccinimide (NBS), followed by reaction with thiourea (B124793) and subsequent hydrolysis to yield the thiol. rsc.org

This synthesis demonstrates that the peripheral positions of the central benzene (B151609) ring remain accessible for chemical modification, allowing for the creation of more complex, bifunctional m-terphenyl (B1677559) ligands. canada.ca These derivatives are valuable in materials science, for example, in forming self-assembled monolayers (SAMs) on gold surfaces. nih.govrsc.org

Role as a Specialized Reagent or Catalyst Component

Esterification is a fundamental reaction of carboxylic acids, typically achieved by heating with an alcohol in the presence of an acid catalyst (Fischer esterification). However, for this compound, this standard transformation is exceptionally challenging. The two bulky phenyl groups at the ortho positions create significant steric hindrance around the carboxyl group, severely impeding the approach of an alcohol molecule.

This difficulty makes direct esterification under standard Fischer conditions impractical. Alternative methods for esterifying sterically hindered acids often involve the use of highly reactive alkylating agents, such as trialkyloxonium salts, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorgsyn.org The reaction involving DCC and DMAP, known as the Steglich esterification, is effective for a wide range of substrates, including sterically demanding acids, because it proceeds through a highly activated O-acylisourea intermediate. orgsyn.orgrsc.org Even with these advanced methods, the esterification rates for highly hindered acids are often reduced. orgsyn.org

Benzoic acids can themselves function as Brønsted acid catalysts in various organic transformations. open.ac.uk Given its unique combination of acidity and steric bulk, this compound and its derivatives can be employed in specialized catalytic applications. The bulky framework can create a specific chiral or sterically confined environment around the acidic proton, potentially influencing the stereoselectivity or regioselectivity of a catalyzed reaction.

While specific studies detailing this compound as a catalyst are not widespread, the principle is demonstrated by the use of solid acid catalysts, such as phosphoric acid-modified montmorillonite (B579905) K10, for esterifying substituted benzoic acids. ijstr.org In these systems, the catalyst's role is to protonate the carbonyl oxygen of the acid, enhancing its electrophilicity for attack by the alcohol. ijstr.org The steric environment of a catalyst like this compound would similarly modulate substrate access in a solution-phase reaction.

Influence of Steric Hindrance on Reaction Pathways and Selectivity

The dominant chemical feature of this compound is the steric hindrance imposed by the ortho phenyl groups. This leads to a phenomenon known as the "ortho effect," which has profound consequences on the molecule's properties and reactivity. wikipedia.orgwordpress.comvedantu.com

The primary consequence of the ortho effect in this molecule is steric inhibition of resonance (SIR). wordpress.comstackexchange.com To minimize steric strain, the carboxyl group is forced to twist out of the plane of the central benzene ring. wordpress.comvedantu.com This has two major effects:

Increased Acidity : The coplanar arrangement that allows for resonance between the carboxyl group and the benzene ring is disrupted. This destabilizes the neutral acid form more than the carboxylate anion, leading to an increase in acidity (a lower pKa value) compared to benzoic acid. wordpress.comvedantu.com For ortho-substituted benzoic acids, this effect generally makes them stronger acids than their meta and para isomers, regardless of the substituent's electronic nature. wordpress.comvedantu.com

Reduced Reactivity : The bulky substituents physically shield the carboxyl carbon from nucleophilic attack. This steric shielding dramatically lowers the rate of reactions that depend on access to this site, such as esterification, as discussed previously. rug.nl

| Compound | pKa | Rationale for Acidity |

| Benzoic Acid | 4.20 | Baseline acidity with resonance stabilization. oup.com |

| 2,6-Dimethylbenzoic Acid | 3.21 | Increased acidity due to the ortho effect from smaller methyl groups. |

| This compound | ~3.5 | Increased acidity due to the significant ortho effect from bulky phenyl groups. |

Table data is illustrative and pKa values can vary with measurement conditions. The value for 2,6-dimethylbenzoic acid is from the IUPAC Digitized pKa Dataset. The value for this compound is estimated based on related structures and the principles of the ortho effect.

Investigations of Electron-Transfer and Proton-Transfer Processes

The unique electronic and steric properties of this compound make it an interesting scaffold for studying fundamental reaction mechanisms like proton-coupled electron transfer (PCET). PCET reactions, where a proton and an electron are transferred in a single concerted step, are crucial in many chemical and biological processes. nih.govnih.gov

Recent research has explored PCET in systems containing benzoate (B1203000) derivatives. duke.edursc.orgrsc.org In one study, a fluorenyl-benzoate system was designed to investigate the cleavage of a C-H bond through intermolecular electron transfer coupled to an intramolecular proton transfer. duke.edu The positioned carboxylate group of the benzoate moiety acts as the proton acceptor, facilitating the reaction. duke.edu Mechanistic studies confirmed that the proton and electron transfer occurs in a single concerted kinetic step, a process termed multi-site concerted proton-electron transfer (MS-CPET). duke.edu

Such studies highlight how the benzoate group can function as an internal cofactor to facilitate challenging bond activations, providing new elementary reaction pathways for C-H functionalization. duke.edu The rigid and well-defined structure of the m-terphenyl backbone in this compound derivatives makes them excellent candidates for designing molecular systems to study these intricate, long-range transfer processes.

Coordination Chemistry and Supramolecular Architectures

Self-Assembly Processes and Supramolecular Chemistry

Formation of Self-Assembled Monolayers (SAMs) on Surfaces

A key application of 2,6-diphenylbenzoic acid derivatives is in the formation of self-assembled monolayers (SAMs), which are well-defined organic surfaces with applications in biology, sensor development, and nanomaterials. rsc.org Specifically, a modified version, 4-mercaptomethyl-2,6-diphenylbenzoic acid, has been synthesized to form SAMs on gold surfaces. rsc.orgnih.gov

The rigid and bulky nature of the m-terphenyl (B1677559) backbone in this molecule is advantageous for creating low-density surfaces. rsc.orgresearchgate.net Unlike the closely-packed monolayers formed by typical alkanethiols or p-terphenyls, the bulky phenyl groups in the 2 and 6 positions enforce significant separation between the terminal carboxyl groups on the surface. rsc.org This isolation is beneficial for applications involving the binding of large biological macromolecules, as it prevents steric hindrance and aggregation. rsc.org

The resulting ω-carboxyl terminated SAMs have been shown to be bioactive. nih.gov For instance, these monolayers have demonstrated the ability to react with adenine, serving as a model for the immobilization of more complex biomolecules. sfu.carsc.org The properties of these specialized SAMs are detailed in the table below.

| Property | Value | Source(s) |

| Molecule | 4-mercaptomethyl-2,6-diphenylbenzoic acid | rsc.orgnih.gov |

| Substrate | Gold | rsc.orgnih.gov |

| Surface pKₐ | 10.1 ± 0.2 | rsc.orgnih.govresearchgate.net |

| Key Feature | Low-density surface | rsc.orgnih.gov |

| Application | Favorable for binding biological macromolecules | rsc.orgnih.govresearchgate.net |

Investigation of Noncovalent Interactions in Assemblies

The assembly of this compound and its analogs into supramolecular structures is governed by a range of noncovalent interactions. acs.orgacs.org These weak forces, including cation-π, π-π stacking, and hydrogen bonding, are crucial in dictating the final architecture and stability of the molecular assemblies. acs.orgvulcanchem.comresearchgate.net

Cation-π interactions are significant noncovalent forces that occur between a positively charged ion and the electron-rich face of an aromatic ring. nih.govresearchgate.net The phenyl groups of this compound provide an ideal platform for studying these interactions. acs.org Research on structurally similar 2,6-diarylanilines has provided compelling evidence for the role of through-space cation-π interactions. acs.org

In these systems, the central anilinium cation is stabilized by the two adjacent, electron-rich aromatic rings. acs.org This stabilization has a measurable effect on the acidity (pKₐ) of the anilinium ions. Experimental and computational studies have demonstrated a linear correlation between the pKₐ values and the Hammett σ values of substituents on the flanking aryl rings. acs.org This relationship indicates that the electronic properties of the phenyl rings directly influence the stability of the nearby cation through space, a hallmark of cation-π interactions. acs.org This principle is directly applicable to this compound systems where a cation might be present.

Table of pKₐ Values for Substituted 2,6-Diarylanilinium Ions

| Substituent (X) | Hammett σₚ | Experimental pKₐ (H₂O) |

|---|---|---|

| OMe | -0.27 | 3.26 |

| Me | -0.17 | 3.01 |

| H | 0.00 | 2.56 |

| F | 0.06 | 2.37 |

| Cl | 0.23 | 2.05 |

| Br | 0.23 | 2.03 |

Data sourced from a study on 2,6-diarylanilinium cations, which serve as a model for understanding cation-π interactions in this structural framework. acs.org

π-π stacking is another crucial noncovalent interaction that contributes to the stability of supramolecular structures involving aromatic compounds. nih.gov This interaction arises from the attractive force between the electron clouds of adjacent aromatic rings. rug.nl In the case of this compound, the two phenyl substituents can participate in π-π stacking interactions, potentially enhancing the thermal stability of materials derived from it. vulcanchem.com

Hydrogen bonding is a powerful directional force in supramolecular chemistry, particularly for molecules containing carboxylic acid groups. rsc.org Benzoic acids commonly form dimeric structures through robust hydrogen bonds between their carboxyl groups, creating a characteristic R²₂(8) graph-set motif. nih.gov This dimerization is a fundamental aspect of the supramolecular chemistry of this compound.

Furthermore, the bulky phenyl groups in this compound can influence its hydrogen-bonding behavior in more complex systems. Research has utilized 2,6-diphenylbenzoic acids as a model to investigate how through-space polar-π interactions can control hydrogen bonding affinity. acs.org A study presented clear evidence for the control of hydrogen bonding affinity for 9-ethyladenine, demonstrating that the electronic nature of the flanking phenyl rings can modulate the strength of hydrogen bonds formed by the carboxylic acid group. acs.org This finding highlights a sophisticated interplay between different noncovalent forces within the same molecular system.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Crystallographic Studies (e.g., X-ray Diffraction)

The molecular structure of 2,6-disubstituted benzoic acids is dominated by steric effects. In derivatives like 2,6-dimethylbenzoic acid and 2,6-dimethoxybenzoic acid, the ortho-substituents force the carboxylic acid group to twist significantly out of the plane of the central benzene (B151609) ring. nih.govchemicalbook.com For instance, in a polymorph of 2,6-dimethoxybenzoic acid, this torsion angle is approximately 74.10°. nih.gov This non-planar conformation is a direct consequence of minimizing steric repulsion between the bulky ortho groups and the carboxylic acid moiety.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences, as different polymorphs can have distinct physical properties. researchgate.netmpg.de Derivatives of 2,6-diphenylbenzoic acid have demonstrated notable polymorphic behavior.

For example, 2,6-dimethoxybenzoic acid is known to exist in at least three polymorphic forms. nih.govmdpi.com These forms differ in their molecular packing and hydrogen bonding patterns. One form exhibits the typical carboxylic acid dimer, while another form, with an anti-planar conformation of the -OH group, associates into chains via linear O-H···O hydrogen bonds. nih.gov The discovery of a third polymorph further underscores the complex crystalline landscape of this derivative. nih.gov

Crystal engineering studies on these derivatives have shown that the polymorphic outcome can be controlled. In the crystallization of 2,6-dimethoxybenzoic acid, the use of specific additives was found to facilitate the crystallization of metastable forms over the stable polymorph. mdpi.com Similarly, studies on salts of riluzole (B1680632) with 2,6-dihydroxybenzoic acid have identified multiple polymorphic forms, including a rare case of packing polymorphism where the hydrogen-bonding network remains identical, but the layers are arranged differently. sciforum.net These examples highlight the potential for crystal engineering to control the solid-state architecture of this compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.commdpi.com The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

For a third polymorph of 2,6-dimethoxybenzoic acid, Hirshfeld analysis was used to investigate the molecular interactions. nih.gov In co-crystals involving other benzoic acid derivatives, such as 4-fluorobenzoic acid, this analysis provides detailed insights into the elaborate network of hydrogen bonds (N-H···O, O-H···O) and other weak interactions that stabilize the crystal structure. eurjchem.com

For this compound, a Hirshfeld analysis would be expected to reveal:

Strong O-H···O interactions: Characterized by prominent red spots on the dₙₒᵣₘ surface, corresponding to the carboxylic acid hydrogen-bonded dimers.

C-H···π interactions: Contacts between the hydrogen atoms of one phenyl ring and the π-face of an adjacent ring.

π-π stacking interactions: Interactions between the aromatic rings, which would be significant given the presence of three phenyl groups per molecule.

H···H contacts: A large proportion of the surface would be associated with these weaker, van der Waals contacts. mdpi.com

Conformational Preferences and Steric Effects

The steric clash between the two large ortho-phenyl groups and the carboxylic acid group is the defining feature of this compound, dictating its conformational preferences and creating a significant barrier to internal rotation.

The steric strain in 2,6-disubstituted benzoic acids forces the substituents and the carboxyl group to rotate out of the plane of the central benzene ring. The resulting dihedral (torsion) angles are a key structural parameter. Studies on analogous compounds provide a clear picture of this distortion.

Computational and crystallographic studies on related molecules show a consistent, large dihedral angle between the plane of the carboxylic acid group and the central benzene ring. The magnitude of this twist varies depending on the size of the ortho substituents.

| Compound | Ortho-Substituent | Dihedral Angle (Carboxyl vs. Ring) | Reference |

| 2,6-Difluorobenzoic acid | -F | 33.70° | nih.gov |

| 2,6-Dimethoxybenzoic acid | -OCH₃ | 74.10° | nih.gov |

| 2,6-Diarylanilinium ion* | -Phenyl | 50-60° | acs.org |

Note: Data for the analogous anilinium ion, where -NH₃⁺ replaces -COOH. The dihedral angle is between the central anilinium ring and the adjacent aromatic rings.

Based on these data, this compound is expected to exhibit a very large dihedral angle between its carboxyl group and the central phenyl ring, likely exceeding 60°, to alleviate the severe steric hindrance from the bulky phenyl substituents.

The significant steric bulk of the ortho-substituents in molecules like this compound creates a substantial energy barrier to rotation around the C-C bonds connecting the substituents to the central ring. This phenomenon is known as hindered rotation.

Studies on methyl-substituted benzoic acids were among the first to investigate steric effects, defining concepts like "steric hindrance to resonance" and the "buttressing effect". psu.edu When two ortho-methyl groups are present, they not only sterically hinder the carboxyl group but also reinforce each other's effect. psu.edu In this compound, this effect is magnified due to the much larger size of the phenyl groups compared to methyl groups.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are employed to model the geometric and electronic properties of 2,6-diphenylbenzoic acid, offering insights that are often difficult to obtain through experimental means alone.

The electronic properties of this compound are governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G++), are used to determine the energies and spatial distributions of these orbitals.

The HOMO is generally characterized by a π-orbital delocalized across the three phenyl rings, representing the most accessible electrons. The LUMO is also a π*-antibonding orbital, primarily distributed over the central benzoic acid ring and the carbonyl group, indicating the most likely region to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A larger gap suggests higher stability and lower chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Calculated via DFT/B3LYP) This table presents typical values derived from computational studies on structurally analogous aromatic carboxylic acids.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.52 | Represents the electron-donating ability. |

| LUMO Energy | -1.89 | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.63 | Correlates with chemical stability and reactivity. |

The defining structural feature of this compound is the steric repulsion between the ortho-phenyl substituents and the central carboxylic acid group. This crowding forces the flanking phenyl rings and the -COOH group to rotate out of the plane of the central benzene (B151609) ring, a phenomenon known as atropisomerism.

Computational potential energy surface (PES) scans are used to quantify the energetic consequences of these rotations. By systematically varying the dihedral angles (τ1: C-C-C-C between a phenyl group and the central ring; τ2: O-C-C-C of the carboxyl group), the minimum energy conformation can be identified. Calculations consistently show that a planar or near-planar structure is energetically prohibitive due to severe steric clash. The ground state geometry features significant twisting of both the phenyl rings and the carboxyl group relative to the central aromatic ring.

Table 2: Hypothetical Relative Energy of this compound Conformations This table illustrates the high energetic penalty of planar conformations due to steric hindrance.

| Conformation | Phenyl Dihedral (τ1) | Carboxyl Dihedral (τ2) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|---|

| Planar | ~0° | ~0° | > +50 | Highly Unstable |

| Twisted (Optimized) | ~55°-65° | ~40°-50° | 0 | Most Stable |

| Perpendicular Phenyl | ~90° | ~45° | +5 to +10 | Less Stable |

The reactivity of this compound can be predicted using descriptors derived from DFT calculations. The HOMO-LUMO gap is a primary indicator; the relatively large gap for this molecule suggests high chemical stability.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution and reactive sites. For this compound, the MEP would show:

Regions of Negative Potential (Red/Yellow): Concentrated on the electronegative oxygen atoms of the carbonyl group. These areas are susceptible to electrophilic attack.

Regions of Positive Potential (Blue): Localized on the acidic proton of the hydroxyl group, identifying it as the primary site for deprotonation and interaction with bases. The aromatic rings exhibit a neutral potential (green), typical for π-systems.

Spectroscopic Property Prediction and Interpretation

Computational methods are crucial for predicting and interpreting the vibrational and electronic spectra of complex molecules like this compound.

Theoretical vibrational spectra (Infrared and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements in the optimized molecular geometry. The resulting frequencies and intensities can be compared with experimental data to confirm structural assignments. vjst.vn For this compound, key vibrational modes include the stretching of the carbonyl (C=O) and hydroxyl (O-H) groups, which are characteristic of the carboxylic acid function. indexcopernicus.com

Table 3: Predicted Principal Vibrational Frequencies for this compound (DFT/B3LYP) Frequencies are representative and based on calculations of similar benzoic acid derivatives. vjst.vnindexcopernicus.com

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |

|---|---|---|---|

| ~3570 | Medium (IR) | ν(O-H) | O-H stretching (free monomer) |

| ~3060 | Medium (Raman) | ν(C-H) | Aromatic C-H stretching |

| ~1735 | Strong (IR) | ν(C=O) | Carbonyl C=O stretching |

| ~1600 | Strong (Raman) | ν(C=C) | Aromatic C=C ring stretching |

| ~1310 | Strong (IR) | δ(O-H) + ν(C-O) | In-plane O-H bending coupled with C-O stretching |

| ~1250 | Medium (IR) | ν(C-O) | C-O stretching coupled with O-H bending |

The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Visible spectrum is expected to be dominated by π → π* transitions within the delocalized aromatic system. The steric hindrance, by reducing conjugation between the rings, would likely cause a blueshift (shift to shorter wavelength) compared to a hypothetical planar analogue.

Table 4: Predicted Electronic Transitions for this compound (TD-DFT) Data is representative and based on calculations for analogous aromatic systems.

| λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~265 | 0.45 | HOMO → LUMO | π → π* |

| ~230 | 0.28 | HOMO-1 → LUMO | π → π* |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and locating transition states. For reactions involving substituted benzoic acids, such as esterification, hydrolysis, or directed C-H functionalization, theoretical modeling provides a molecular-level understanding of the reaction pathway and the factors controlling reactivity and selectivity. acs.orgacs.org

For instance, in the study of internal acyl migration of glucuronide conjugates of trifluoromethyl-benzoic acids, semiempirical molecular orbital methods (AM1 and PM3) were used to calculate the structural and electronic parameters of the reactants, intermediates, and transition states. acs.org These calculations helped to rationalize the observed differences in reaction rates based on the position of the substituent. The modeling can reveal key geometric parameters and energetic barriers associated with the formation of tetrahedral intermediates, which are often crucial in the reactions of carboxylic acid derivatives. acs.org

More advanced DFT calculations are employed to study complex catalytic cycles, such as the ruthenium-catalyzed ortho-arylation of aromatic acids. acs.orgdicp.ac.cn These studies can compute the Gibbs free-energy profiles for proposed mechanistic pathways, including steps like C-H activation, oxidative addition, and reductive elimination. acs.orgdicp.ac.cn By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined.

While specific transition state analysis for reactions of this compound is not detailed in the surveyed literature, the methodologies applied to other sterically hindered aromatic acids are directly applicable. For example, in a palladium-catalyzed C-O bond formation, the steric bulk of substituents on the aryl iodide was found to be well-tolerated, a finding that can be rationalized through transition state modeling. acs.org Computational studies on related systems suggest that for a reaction involving this compound, the significant steric hindrance from the flanking phenyl rings would be a critical factor in determining the geometry and energy of any transition state.

Table 2: Example of Calculated Energy Barriers from a Study on Ruthenium-Catalyzed C-H Arylation of Benzoic Acid

| Mechanistic Step | Transition State | Calculated Gibbs Free Energy of Activation (kcal/mol) |

| C-H Activation | TS1 | +18.5 |

| Oxidative Addition | TS2 | +25.2 |

| Reductive Elimination | TS3 | +9.8 |

Note: This table presents example data from a computational study on a specific reaction of benzoic acid to illustrate the type of information obtained from reaction mechanism modeling. dicp.ac.cn These values are not for this compound but are representative of the computational analysis of reaction mechanisms for aromatic acids.

Comparative Academic Studies of Derivatives and Analogues

Structure-Acidity Relationships and pKa Investigations

The acidity of benzoic acids, quantified by their pKa values, is a fundamental property that is highly sensitive to the nature and position of substituents on the aromatic ring. In the case of 2,6-disubstituted benzoic acids, the ortho substituents introduce significant steric and electronic effects that modulate acidity in a distinct manner compared to their meta and para counterparts.

The presence of bulky substituents at the 2 and 6 positions, such as phenyl groups, forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This steric inhibition of resonance disrupts the coplanarity that is essential for effective resonance delocalization between the carboxyl group and the aromatic π-system. oup.com As a general principle, electron-withdrawing groups (EWGs) increase the acidity of carboxylic acids by stabilizing the resulting carboxylate anion through inductive effects, leading to lower pKa values. libretexts.orgpsu.edulibretexts.org Conversely, electron-donating groups (EDGs) decrease acidity.

In di-ortho substituted systems, the steric effect is often the dominant factor. The twisting of the carboxyl group reduces its resonance interaction with the ring, but the acidity is still strongly influenced by the electronic effects of the ortho substituents. oup.com Studies on various 2,6-disubstituted benzoic acids have shown that their pKa values can be correlated with parameters that describe the electronic and steric nature of the substituents. oup.com

A study by Chen and Siegel utilized a series of 2,6-diphenylbenzoic acid derivatives to investigate how substituents on the flanking phenyl rings influence the acidity of the carboxylic acid. acs.orgacs.org By placing substituents at the para position of the flanking phenyl rings, they could probe electronic effects transmitted through space to the carboxylic acid functional group. The results demonstrated a clear correlation between the electronic nature of the substituent and the pKa of the acid, providing evidence for through-space electronic effects. acs.orgacs.org

Below is a data table of experimentally determined pKa values for various substituted benzoic acids, illustrating these electronic effects.

| Compound Name | Substituent (X) | pKa |

| Benzoic acid | H | 4.20 |

| p-Cyanobenzoic acid | p-CN | 3.55 |

| p-Nitrobenzoic acid | p-NO₂ | 3.44 |

| 2,6-Dimethylbenzoic acid | 2,6-di-CH₃ | 3.25 |

| 2,6-Dichlorobenzoic acid | 2,6-di-Cl | 1.59 |

| 2,6-Dimethoxybenzoic acid | 2,6-di-OCH₃ | 3.37 |

This table is generated based on data from multiple sources for illustrative purposes. oup.comlibretexts.orgnist.gov

Substituent effects on molecular properties are transmitted through two primary mechanisms: through-bond effects, which propagate through the covalent framework of the molecule (including inductive and resonance effects), and through-space effects, which operate directly across space via electrostatic field interactions. researchgate.netrsc.org In most aromatic systems, through-bond effects are dominant. However, in sterically crowded molecules like this compound, the unique geometry can amplify through-space interactions.

The rigid, well-defined architecture of 2,6-di-ortho-substituted benzoic acids makes them excellent models for distinguishing these two effects. oup.com The steric hindrance from the ortho substituents forces the carboxyl group out of the benzene ring's plane, which significantly diminishes the through-bond resonance effect. oup.com This geometric constraint allows for the isolation and study of through-space electronic effects.

Research has demonstrated that for 2,6-disubstituted benzoic acids, the resonance effect of the substituents is often insignificant in determining acidity, whereas the through-space inductive effect and the steric effect are paramount. oup.com Computational studies using methods like Molecular Electrostatic Potential (MESP) analysis have been employed to quantify the separation of through-space and through-bond effects in substituted benzoic acids. researchgate.net Specifically, this compound and its derivatives have been used as a model system to document through-space polar-π effects on acidity. acs.orgacs.org In these molecules, the electronic influence of substituents on the ortho phenyl rings is transmitted across space to the carboxylic acid group, modulating its pKa and hydrogen-bonding capacity. acs.orgacs.org This provides direct evidence that the electrostatic field generated by the substituents can influence the reaction center without being relayed through the covalent bond network.

Comparative Reactivity Trends Across 2,6-Disubstituted Benzoic Acids

The reactivity of benzoic acids, particularly in reactions involving the carboxyl group such as esterification, is profoundly influenced by the presence of ortho substituents. The "ortho effect" is a well-documented phenomenon where ortho-substituted isomers exhibit anomalous reactivity compared to their meta and para counterparts, a consequence of combined steric and electronic factors. researchgate.net

In the case of 2,6-disubstituted benzoic acids, steric hindrance is exceptionally pronounced. publish.csiro.au The two bulky groups flanking the carboxylic acid create a sterically congested environment around the reaction center. This steric shield severely impedes the approach of reagents to the carboxyl carbon, dramatically reducing the rates of reactions like acid-catalyzed esterification. publish.csiro.aupublish.csiro.au This low reactivity is a hallmark of di-ortho-substituted acids. For instance, while benzoic acid is readily esterified, 2,6-dimethylbenzoic acid is notoriously difficult to esterify under the same conditions. nih.gov

This compound exemplifies this trend. The two large phenyl groups create a significant barrier to nucleophilic attack at the carboxyl carbon. Consequently, its reactivity in esterification and other reactions requiring access to the carboxyl group is substantially lower than that of benzoic acid or even mono-ortho-substituted benzoic acids.

Structural and Spectroscopic Comparisons with Related Di-ortho Substituted Systems

The structural and spectroscopic properties of this compound are largely defined by the severe steric clash between the ortho phenyl groups and the central carboxylic acid moiety.

The table below summarizes key structural parameters for related compounds, which can be used for comparison.

| Compound | Dihedral Angle (COOH vs. Ring) | Reference |

| Benzoic Acid | ~0-25° (in various crystal forms) | General Knowledge |

| 4-Methyl-2,6-diphenylbenzoic acid | Data available from crystallographic studies rsc.org | rsc.org |

| 2,6-Dimethylbenzoic acid | Significantly twisted | oup.com |

Specific dihedral angle values from crystallographic databases would be required for a precise quantitative comparison.

Spectroscopic methods further illuminate the unique structural features of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the protons on the central benzene ring would appear as a distinct multiplet. The chemical shifts of the protons on the ortho phenyl rings would be influenced by their anisotropic environment and restricted rotation. In ¹³C NMR spectroscopy, the chemical shift of the carboxyl carbon is sensitive to the electronic environment and steric effects. cdnsciencepub.com Studies on di-ortho-substituted methyl benzoates have shown evidence of steric inhibition of conjugation. cdnsciencepub.com The non-coplanarity of the rings in this compound would likely lead to distinct signals for the different carbon atoms, reflecting the molecule's twisted conformation.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorptions for the carboxylic acid group. The O-H stretch would appear as a broad band, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimer common to carboxylic acids in the solid state. The C=O (carbonyl) stretching frequency, usually found around 1700 cm⁻¹, would be particularly informative. In di-ortho substituted benzoic acids, the twisting of the carboxyl group out of the plane of the ring disrupts conjugation. This lack of conjugation typically results in a shift of the C=O stretching frequency to a higher wavenumber (blue shift) compared to benzoic acid, where conjugation is present. This is a well-established spectroscopic indicator of steric inhibition of resonance.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,6-diphenylbenzoic acid, and how can reaction yields be improved?

- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For analogous benzoic acid derivatives, steam distillation and nitrile hydrolysis have been effective for isolating intermediates and improving purity . For 2,6-diphenyl derivatives, Friedel-Crafts acylation followed by oxidation of the methyl group to a carboxylic acid could be explored. Monitor reaction progress via TLC and HPLC to identify byproducts, which may require column chromatography for purification.

Q. How can overlapping signals in NMR spectra of this compound derivatives be resolved?

- Methodological Answer : Overlapping signals in - or -NMR (e.g., aromatic protons) can be addressed using high-field NMR (≥500 MHz) or 2D techniques like COSY and HSQC. For example, in 2,6-disubstituted benzoic acids, deuterated DMSO or acetone enhances signal separation due to solvent-induced shifts . Variable-temperature NMR may also resolve dynamic effects causing signal broadening.

Q. What purification strategies are recommended for highly substituted benzoic acid derivatives?

- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol/water) is preferred for polar derivatives. For non-polar analogs, silica gel chromatography with gradient elution (hexane:ethyl acetate) effectively removes unreacted phenyl precursors. Purity validation via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound against fungal pathogens?

- Methodological Answer : Antifungal activity may arise from inhibition of fungal fatty acid biosynthesis or sphingolipid metabolism. For structurally similar compounds like 2,6-diynoic acids, isomerization to conjugated ene-ynes enhances membrane disruption, as shown via MIC assays against C. neoformans . Computational docking studies (e.g., AutoDock Vina) can model interactions with fungal enzyme active sites, such as fatty acid synthase.

Q. How can computational modeling predict the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps). QSAR models using descriptors like logP, molar refractivity, and dipole moment correlate with experimental bioactivity data. For example, increased hydrophobicity in 2,6-diynoic acids enhances antifungal potency .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, inoculum size). For instance, MIC values for 2,6-diynoic acids against M. tuberculosis varied between MABA and LORA assays due to oxygen sensitivity . Validate results using orthogonal assays (e.g., time-kill curves, SEM imaging of cell morphology) and meta-analyses of published datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.